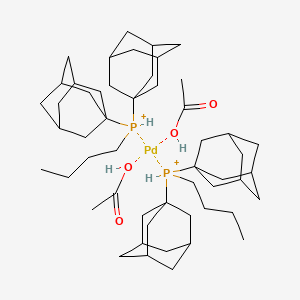
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is a complex organometallic compound that combines the properties of acetic acid, adamantyl groups, butylphosphanium, and palladium. This compound is of significant interest in the field of catalysis, particularly in organic synthesis and industrial applications due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bis(1-adamantyl)-butylphosphanium;palladium typically involves the reaction of acetic acid with bis(1-adamantyl)-butylphosphanium and a palladium precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include acetic acid, bis(1-adamantyl)-butylphosphanium chloride, and palladium acetate. The reaction is often conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of high-purity reagents and precise control of reaction conditions are crucial to achieving high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The adamantyl or butylphosphanium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(IV) species, while reduction reactions may produce palladium(0) species. Substitution reactions can result in the formation of new organometallic compounds with different functional groups.
科学的研究の応用
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism by which acetic acid;bis(1-adamantyl)-butylphosphanium;palladium exerts its effects involves the coordination of the palladium center with various substrates. The adamantyl and butylphosphanium groups provide steric and electronic effects that enhance the reactivity and selectivity of the palladium center. The compound can activate substrates through oxidative addition, reductive elimination, and other catalytic cycles, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- Acetic acid;bis(1-adamantyl)-methylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-ethylphosphanium;palladium
- Acetic acid;bis(1-adamantyl)-propylphosphanium;palladium
Uniqueness
Acetic acid;bis(1-adamantyl)-butylphosphanium;palladium is unique due to the presence of the butylphosphanium group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These properties can influence the compound’s reactivity, selectivity, and overall catalytic performance, making it a valuable compound for specific applications in organic synthesis and industrial processes.
特性
分子式 |
C52H88O4P2Pd+2 |
|---|---|
分子量 |
945.6 g/mol |
IUPAC名 |
acetic acid;bis(1-adamantyl)-butylphosphanium;palladium |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/p+2 |
InChIキー |
IUOBAYUGVFYHFB-UHFFFAOYSA-P |
正規SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)O.CC(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
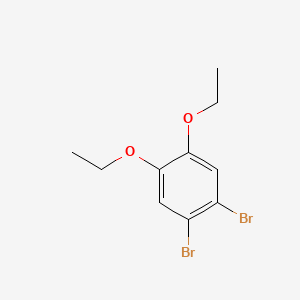
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)
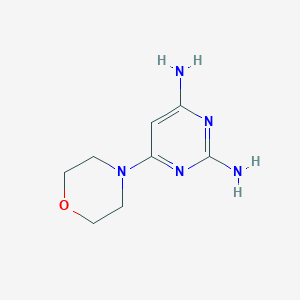
![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
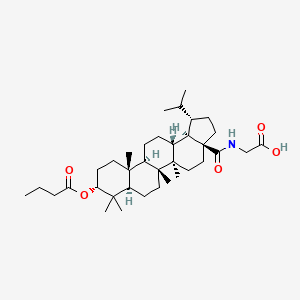
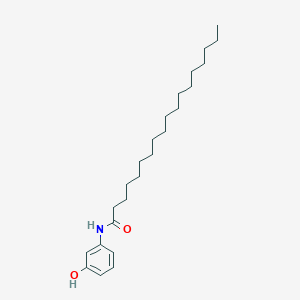
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
